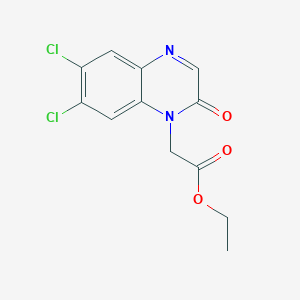
2-O-tert-butyl 1-O-ethyl (2R)-pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two ester groups attached to the ring. The presence of the chiral center makes it an important molecule for enantioselective synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester typically involves the esterification of ®-Pyrrolidine-1,2-dicarboxylic acid. One common method is the reaction of ®-Pyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrolidine-1,2-dicarboxylic acid, which can then interact with enzymes or receptors in biological systems. The chiral center plays a crucial role in determining the specificity and efficacy of these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester
- Pyrrolidine-1,2-dicarboxylic acid diethyl ester
- Pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester
Uniqueness
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in enantioselective synthesis and in the development of chiral drugs.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2-O-tert-butyl 1-O-ethyl (2R)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-16-11(15)13-8-6-7-9(13)10(14)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Clé InChI |
RWEHYMOPVYJKTE-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)N1CCC[C@@H]1C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)N1CCCC1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


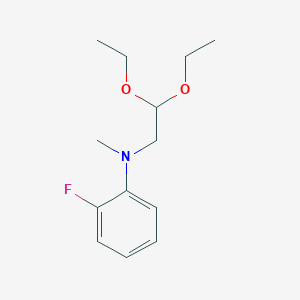
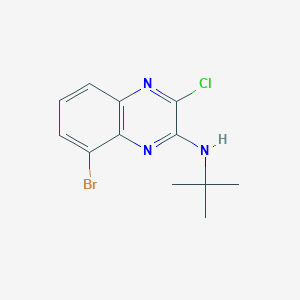

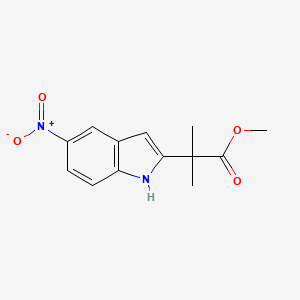
![5,8-Dichloroimidazo-[1,2-a]-quinoline-2-carboxylic acid](/img/structure/B8365924.png)
![7-(Chloroacetyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8365931.png)

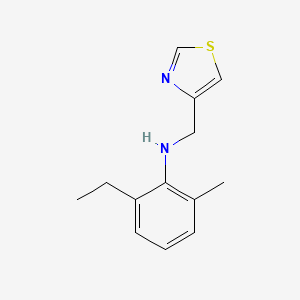

![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]isonicotinamide](/img/structure/B8365969.png)


